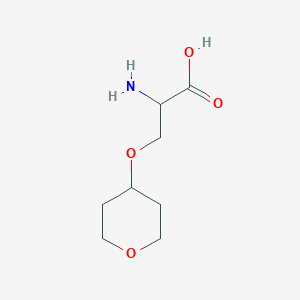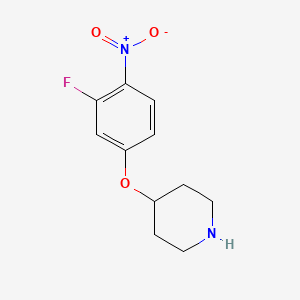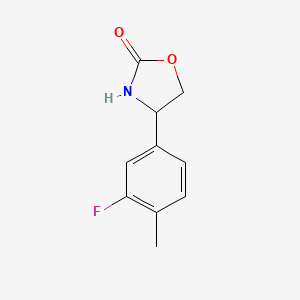
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is an organic compound with the molecular formula C15H20O2 It features a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a tert-pentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of cyclopropylcarbinol with 2-hydroxy-5-(tert-pentyl)benzaldehyde under acidic conditions to form the desired methanone. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is also common to achieve the desired quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-pentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a strong base, such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of cyclopropyl(2-oxo-5-(tert-pentyl)phenyl)methanone or cyclopropyl(2-carboxy-5-(tert-pentyl)phenyl)methanone.
Reduction: Formation of cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanol.
Substitution: Formation of various substituted cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanones.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl and tert-pentyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropyl(2-hydroxy-5-(tert-butyl)phenyl)methanone
- Cyclopropyl(2-hydroxy-5-(tert-amyl)phenyl)methanone
- Cyclopropyl(2-hydroxy-5-(tert-hexyl)phenyl)methanone
Uniqueness
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is unique due to the specific combination of its functional groups and the steric effects of the tert-pentyl group. This combination can result in distinct reactivity and selectivity compared to similar compounds, making it a valuable tool for various research applications .
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
cyclopropyl-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C15H20O2/c1-4-15(2,3)11-7-8-13(16)12(9-11)14(17)10-5-6-10/h7-10,16H,4-6H2,1-3H3 |
InChI-Schlüssel |
BSLPQNXCHXDIMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


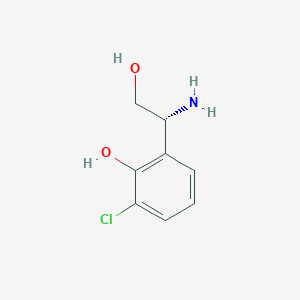
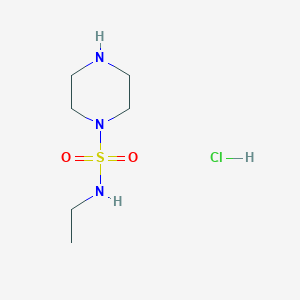


![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
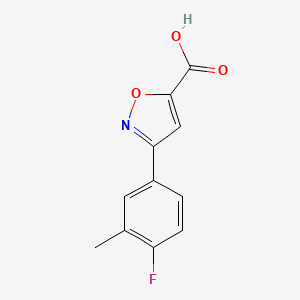
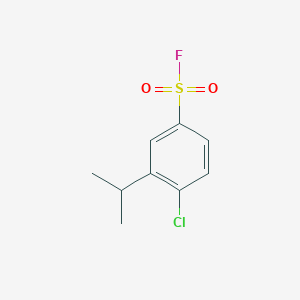

![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
